2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside
CAS No.: 153153-62-9
Cat. No.: VC0120269
Molecular Formula: C20H35NO18S
Molecular Weight: 609.549
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153153-62-9 |
|---|---|
| Molecular Formula | C20H35NO18S |
| Molecular Weight | 609.549 |
| IUPAC Name | [(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
| Standard InChI | InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
| Standard InChI Key | SQDFRWJUKVCUOT-UHHKXACBSA-N |
| SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |
Introduction
Structural Identity and Basic Properties
2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside, also known as 3'-Sulfatyl Lewis X or Sulfated Lex tri, represents a structurally complex trisaccharide containing a sulfate modification. The compound consists of three monosaccharide units interconnected through specific glycosidic linkages, with a strategic sulfate group that significantly influences its biological activity and recognition properties .
Chemical Identification Details
The detailed chemical identification parameters for this compound are presented in Table 1, establishing its identity through multiple standardized descriptors used in chemical research.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 153153-62-9 |
| Molecular Formula | C₂₀H₃₅NO₁₈S |
| Molecular Weight | 609.55 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
| Standard InChIKey | SQDFRWJUKVCUOT-UHHKXACBSA-N |
The compound's chemical nomenclature reveals its complex structure, incorporating a 2-acetamido-2-deoxy-D-glucose (GlcNAc) residue, a 3-O-sulfo-α-D-galactopyranosyl (3-sulfated Gal) component, and an α-L-fucopyranosyl (Fuc) unit . This intricate arrangement of monosaccharide units and the presence of the sulfate modification at a specific position contribute to its unique biological recognition properties.
Structural Characteristics
The structural complexity of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside makes it a fascinating subject for glycoscience research. Understanding its precise structural features is essential for comprehending its biological functions and potential applications.
Component Monosaccharides
The trisaccharide structure contains the following key components:
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A glucosamine unit (2-acetamido-2-deoxy-D-glucopyranose)
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A galactose unit with a sulfate modification at position 3 (3-sulfo-α-D-galactopyranosyl)
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A fucose unit (α-L-fucopyranosyl)
These monosaccharides are connected through specific glycosidic linkages that define the three-dimensional structure of the molecule . The strategic positioning of the sulfate group on the galactose residue is a critical structural feature that influences the compound's biological recognition properties.
Glycosidic Linkages
The specific glycosidic linkages in this trisaccharide involve:
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The α-L-fucopyranosyl unit is connected to position 3 of the glucosamine residue
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The 3-sulfo-α-D-galactopyranosyl unit is connected to position 4 of the glucosamine residue
This arrangement creates a branched structure with both the fucose and galactose residues attached to different positions on the central glucosamine unit . The branching pattern is essential for the compound's recognition by specific lectins and receptors in biological systems.
Biological Significance
2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside represents a modified form of the Lewis X structure, which is a significant epitope in various biological recognition processes. The sulfate modification at the 3-position of the galactose residue introduces additional functional properties to this carbohydrate structure.
Relationship to Blood Group Antigens
This sulfated trisaccharide is structurally related to blood group antigenic determinants, particularly the Lewis X structure. The Lewis X trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a fundamental component of various cell surface glycoconjugates and plays crucial roles in cell-cell recognition processes .
The sulfation at the 3-position of the galactose residue introduces a negative charge that significantly alters the compound's interaction properties with proteins such as selectins, which are involved in leukocyte trafficking and inflammation processes. This sulfated version may exhibit distinctive binding characteristics compared to the non-sulfated Lewis X structure .
Cell Adhesion and Recognition Functions
Sulfated oligosaccharides like 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside have been implicated in:
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Cell adhesion processes between bacterial and eukaryotic cells
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Modulation of immune system responses
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Recognition events in host-pathogen interactions
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Inflammatory cascades and leukocyte recruitment
These biological functions stem from the specific recognition of these sulfated structures by lectins, selectins, and other carbohydrate-binding proteins . The precise positioning of the sulfate group adds a dimension of specificity to these recognition events, potentially regulating the affinity and selectivity of binding interactions.
Synthesis and Production
The synthesis of complex sulfated oligosaccharides like 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside presents significant challenges due to the need for regioselective glycosylation and sulfation strategies.
Production Challenges
The commercial production of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside faces several challenges:
These factors contribute to the relatively high cost and limited availability of this compound for research purposes .
| Supplier | Purity | Package Size | Application | Storage Recommendations |
|---|---|---|---|---|
| Chemlyte Solutions | 99.0% | Grams, Kilograms | R&D and commercial use | Store in tightly closed container in dry, cool, well-ventilated place |
| BOC Sciences | 95% | Custom | Research use only | Not specified |
| Glentham Life Sciences | Not specified | Custom | Research | Not specified |
| CymitQuimica | Not specified | Custom | Research | Not specified |
| Vulcan Chem | Not specified | Custom | Research | Not specified |
These suppliers typically provide the compound as a custom synthesis product, with pricing available upon request due to the complex nature of its production .
Quality Specifications
When supplied for research purposes, 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside is typically characterized by:
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High purity (95-99%) as determined by analytical methods such as HPLC and NMR
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Identity confirmation through mass spectrometry and NMR spectroscopy
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Defined anomeric configuration confirmed by specific rotation and NMR coupling constants
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Controlled moisture content for stability
These quality parameters are critical for ensuring reproducible results in research applications .
Research Applications
The unique structural features of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside make it valuable for various research applications in glycoscience and related fields.
Glycobiology Research
In glycobiology research, this compound serves as:
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A model for studying the influence of sulfation on carbohydrate-protein interactions
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A probe for investigating selectin-mediated cell adhesion processes
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A reference standard for analytical method development in glycomics
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A tool for studying the structural requirements for recognition by specific lectins
These applications contribute to fundamental understanding of carbohydrate-based recognition in biological systems .
Immunological Studies
In immunological research, the compound finds application in:
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Studying the modulation of immune responses by sulfated glycans
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Investigating the role of sulfated Lewis structures in inflammation processes
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Exploring potential inhibitors of selectin-mediated leukocyte recruitment
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Understanding the structural basis of host-pathogen recognition involving sulfated oligosaccharides
The presence of the sulfate group introduces electrostatic interactions that can significantly alter binding to immune receptors compared to non-sulfated analogs .
Analytical Characterization
The structural complexity of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside necessitates sophisticated analytical approaches for its characterization and quality control.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural characterization of this compound, providing information about:
Both 1H-NMR and 13C-NMR data are essential for complete structural assignment, with specific chemical shifts characteristic of the sulfated galactose residue .
Mass Spectrometry
Mass spectrometric analysis provides crucial information about:
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Molecular weight confirmation (expected m/z of 609.55 for the intact molecule)
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Fragmentation patterns characteristic of the trisaccharide structure
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Confirmation of the sulfate modification
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Assessment of purity through detection of potential contaminants or degradation products
Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI) are particularly valuable for analyzing this class of compounds .
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